molecular formula C17H18N4O2S B12150696 N-(2-ethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-ethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12150696
M. Wt: 342.4 g/mol
InChI Key: LEQDQDNRABASFM-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a furan-2-yl substituent at the 5-position of the triazole ring and a 2-ethylphenyl group attached via the acetamide moiety. Its synthesis typically involves alkylation of triazole thiol intermediates with α-chloroacetamides under basic conditions (e.g., KOH) . Structural confirmation is achieved via NMR, IR, and elemental analysis .

The furan-triazole-sulfanyl-acetamide scaffold is notable for its versatility in drug discovery. The furan ring contributes to π-π interactions in biological targets, while the triazole ring enhances metabolic stability and hydrogen-bonding capacity. The sulfanyl linker and acetamide group facilitate solubility and target binding .

Properties

Molecular Formula

C17H18N4O2S

Molecular Weight

342.4 g/mol

IUPAC Name

N-(2-ethylphenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H18N4O2S/c1-3-12-7-4-5-8-13(12)18-15(22)11-24-17-20-19-16(21(17)2)14-9-6-10-23-14/h4-10H,3,11H2,1-2H3,(H,18,22)

InChI Key

LEQDQDNRABASFM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.

    Attachment of the Acetamide Group: The acetamide group can be attached through an acylation reaction using acetic anhydride or acetyl chloride.

    Final Assembly: The final compound is assembled through a series of condensation and substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the furan ring would yield furanones, while reduction of the triazole ring could yield dihydrotriazoles.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying enzyme interactions.

    Medicine: As a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The furan and triazole rings could play a crucial role in these interactions, potentially affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Findings from Comparative Studies

Impact of Halogen Substituents: Fluorine and chlorine atoms in analogs (e.g., N-(2,4-difluorophenyl) or N-(3-chloro-4-fluorophenyl) derivatives) enhance lipophilicity and membrane penetration, leading to improved antimicrobial potency compared to the non-halogenated target compound .

Role of Heterocyclic Modifications :

  • Replacing the furan ring with pyridine (e.g., KA series) or phenyl groups (e.g., Tryfuzol®) alters target specificity. Pyridine-containing analogs show superior activity against E. coli and S. aureus due to enhanced metal-ion chelation .

Anti-Exudative Activity :

  • The target compound demonstrated significant anti-exudative effects in rat models, reducing inflammation by 40–50% at 50 mg/kg doses. This activity is comparable to morpholine-modified analogs but lower than pyrolium-fragment-containing derivatives .

Synthetic Accessibility :

  • Analogs with simpler substituents (e.g., methyl or ethyl groups on the triazole) are synthesized in higher yields (>85%) compared to bulkier derivatives (e.g., piperidine or pyrolium fragments) .

Challenges and Limitations

  • Toxicity : Some halogenated analogs (e.g., bromo derivatives in ) show cytotoxicity in HEK-293 cells at concentrations >100 µM, unlike the target compound, which has lower toxicity .

Biological Activity

N-(2-ethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's IUPAC name is 2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide. Its molecular formula is C16H17N5O2SC_{16}H_{17}N_{5}O_{2}S with a molecular weight of 343.41 g/mol. This structure features a triazole ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazole have shown effectiveness against various bacterial strains and fungi. The presence of the furan ring in this compound may enhance its bioactivity due to the known interactions of furan derivatives with biological targets.

Table 1: Antimicrobial Activity of Related Triazole Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Triazole AE. coli32 µg/mL
Triazole BS. aureus16 µg/mL
This compoundC. albicansTBD

Anticancer Activity

Studies have highlighted the anticancer potential of triazole derivatives. For example, certain triazole compounds have been tested against HepG2 liver cancer cells, revealing promising results in inhibiting cell proliferation. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: HepG2 Cell Line Testing

In a study evaluating various triazole derivatives, one compound exhibited an IC50 value of 16.782 µg/mL against HepG2 cells while maintaining low toxicity levels (1.19%) . This suggests that this compound may also possess similar anticancer properties.

The biological activity of this compound is likely attributed to its ability to interact with specific enzymes and receptors associated with disease pathways. For instance:

  • Inhibition of Metabolic Enzymes : Compounds with triazole rings have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmitter regulation .
  • Antioxidant Properties : Some studies suggest that compounds featuring furan and triazole moieties exhibit antioxidant activity, which can protect against oxidative stress-related diseases .

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